molecular formula C20H21FN2O4S B4156908 N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B4156908
M. Wt: 404.5 g/mol
InChI Key: AGPRQCZNWVIJFR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a combination of acetyl, fluorophenyl, sulfonyl, and piperidinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-acetylphenyl and 4-fluorophenyl sulfonyl intermediates separately. These intermediates are then coupled with piperidinecarboxamide under controlled conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in fields such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-N’-(4-fluorophenyl)urea

Uniqueness

N-(3-acetylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-14(24)15-4-2-6-18(12-15)22-20(25)16-5-3-11-23(13-16)28(26,27)19-9-7-17(21)8-10-19/h2,4,6-10,12,16H,3,5,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPRQCZNWVIJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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